molecular formula C16H8F4N4S2 B5431477 3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7-[(Z)-1-(2-THIENYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE

3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7-[(Z)-1-(2-THIENYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE

Cat. No.: B5431477
M. Wt: 396.4 g/mol
InChI Key: BEKIKXYEVFRMTQ-GHXNOFRVSA-N
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Description

The compound belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, which are heterocyclic compounds . These compounds are known for their diverse biological activities and are often synthesized for potential medicinal applications .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient and straightforward methodology for the preparation of novel functionalized thiazolo[3,2-b]triazole, triazolo[1,5-a]pyrimidine and triazolo[3,4-b][1,3,4]thiadiazine has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been established using single crystal X-ray diffraction . This technique allows for the determination of the exact spatial arrangement of atoms in a molecule, providing valuable information about the compound’s structure.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve C-N coupling and Boulton–Katritzky rearrangement reactions . These reactions are typically catalyzed by palladium and involve the use of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate .

Properties

IUPAC Name

(7Z)-3-(difluoromethyl)-6-(2,4-difluorophenyl)-7-(thiophen-2-ylmethylidene)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F4N4S2/c17-8-3-4-10(11(18)6-8)13-12(7-9-2-1-5-25-9)26-16-22-21-15(14(19)20)24(16)23-13/h1-7,14H/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKIKXYEVFRMTQ-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=NN3C(=NN=C3S2)C(F)F)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=NN3C(=NN=C3S2)C(F)F)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F4N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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